molecular formula C8H17ClN2O2 B1391406 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride CAS No. 1181868-02-9

1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride

Cat. No. B1391406
M. Wt: 208.68 g/mol
InChI Key: XFRWLSCMFFKHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride, also known as 4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride or 4-PAM hydrochloride, is an organic compound with a variety of applications in scientific research, including as a neurotransmitter receptor agonist and antagonist. It is a synthetic derivative of piperidine and is structurally related to the neurotransmitter acetylcholine. 4-PAM hydrochloride is commonly used in the lab to study the effects of acetylcholine on the body, as well as to study the physiological and biochemical effects of acetylcholine.

Scientific Research Applications

Inhibition of Blood Platelet Aggregation

1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride has been studied for its potential to inhibit ADP-induced aggregation of blood platelets. A compound related to this chemical, namely (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, was found to inhibit platelet aggregation both in vitro and ex vivo in guinea pigs (Grisar et al., 1976).

Synthesis of Heterocyclic Compounds

This chemical has applications in the synthesis of various heterocyclic compounds. For instance, its use in condensation reactions with N,N-dimethylformamide dimethyl acetal leads to the production of isoflavones and other heterocyclic structures (Moskvina et al., 2015).

Antibacterial Activity

1-(4-(piperidin-1-yl) phenyl) ethanone, a derivative of the chemical , has been synthesized and shown to exhibit antibacterial activity. This compound, after undergoing several chemical reactions, demonstrated efficacy against bacterial strains in vitro (Merugu et al., 2010).

Antiallergy Activity

Derivatives of 1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride have been investigated for their antiallergy properties. Some analogues, such as 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl] propoxy]-3-methoxyphenyl]ethanone, showed potent activity in assays used to detect antiallergic compounds (Walsh et al., 1989).

Wound-Healing Potential

2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives, closely related to the compound , have shown significant wound-healing activity in vivo. These compounds were observed to enhance epithelialization and increase the tensile strength of wounds in rat models (Vinaya et al., 2009).

properties

IUPAC Name

1-(4-hydroxypiperidin-1-yl)-2-(methylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-9-6-8(12)10-4-2-7(11)3-5-10;/h7,9,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRWLSCMFFKHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCC(CC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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